Cytidine, 4'-thio-
Overview
Description
Cytidine, 4’-thio- is a modified nucleoside where the oxygen atom in the furanose ring is replaced by a sulfur atom. This modification results in significant changes in the chemical and biological properties of the nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 4’-thio- typically involves the replacement of the oxygen atom in the ribose ring with a sulfur atom. One common method is the Pummerer reaction, which converts the 4-oxo group into a 4-thio group using reagents such as Lawesson’s reagent . The synthetic route generally includes the following steps:
- Acetylation of the hydroxyl groups of uridine.
- Transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent.
- Deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .
Industrial Production Methods: Industrial production methods for Cytidine, 4’-thio- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Cytidine, 4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Cycloaddition: Photo-induced cycloaddition reactions can occur with other nucleobases.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide and sodium periodate are commonly used.
Substitution: Reagents like iodoacetamide and 2,4-dinitrofluorobenzene are used for nucleophilic substitution.
Cycloaddition: UV irradiation is used to induce cycloaddition reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiocytidine derivatives.
Cycloaddition: Cycloadducts with other nucleobases.
Scientific Research Applications
Cytidine, 4’-thio- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Incorporated into RNA to study RNA turnover and dynamics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of Cytidine, 4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The sulfur atom in the furanose ring alters the nucleoside’s interactions with enzymes and other biomolecules, leading to changes in gene expression and cellular metabolism . Cytidine, 4’-thio- targets enzymes involved in nucleic acid synthesis and modification, such as DNA methyltransferases .
Comparison with Similar Compounds
Cytidine, 4’-thio- is unique due to the presence of a sulfur atom in the furanose ring. Similar compounds include:
4’-Thioadenosine: Another thionucleoside with a sulfur atom in the furanose ring.
4’-Thio-2’-deoxycytidine: A deoxy version of Cytidine, 4’-thio- with similar properties.
5-Aza-4’-thio-2’-deoxycytidine: A cytidine analog with both sulfur and nitrogen modifications.
These compounds share similar chemical properties but differ in their biological activities and applications. Cytidine, 4’-thio- is particularly noted for its potential in antiviral and anticancer research .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJJSAXUFZQTL-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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